molecular formula C39H50NO2PS B8223269 [S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide

Cat. No.: B8223269
M. Wt: 627.9 g/mol
InChI Key: SPPWTTTZCGMIIW-PVUKSDKOSA-N
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Description

This compound is a chiral sulfinamide-phosphine ligand with the molecular formula C₃₃H₃₈NO₄PS and a molecular weight of 575.7 g/mol . Its structure features:

  • A 3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl group, providing steric bulk and electron-donating properties.
  • A diphenylphosphino moiety at the 2-position of the phenyl ring, critical for coordinating transition metals in catalysis.
  • A propanesulfinamide backbone, which enhances stereochemical control in asymmetric reactions.

It is primarily used in asymmetric catalysis, where its bulky tert-butyl groups and electron-rich methoxy substituents optimize enantioselectivity in metal-mediated transformations .

Properties

IUPAC Name

(R)-N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWTTTZCGMIIW-PVUKSDKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50NO2PS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[S(R)]-N-[(R)-[3,5-Bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide (commonly referred to as the sulfinamide compound) is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C39H50NO2PS
  • Molecular Weight : 627.87 g/mol
  • CAS Number : 2565792-49-4

The compound features a sulfinamide functional group, which is known for its versatility in biological applications. The presence of bulky substituents such as bis(1,1-dimethylethyl) and diphenylphosphino groups contributes to its unique pharmacological profile.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. The sulfinamide compound's ability to scavenge free radicals suggests it may mitigate oxidative stress in biological systems .

Antitumor Activity

The sulfinamide compound has been studied for its potential antitumor effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. Such effects are often mediated through the modulation of key signaling pathways involved in cell survival and apoptosis .

Enzyme Inhibition

The compound has been evaluated as a potential inhibitor of various enzymes critical in cancer progression, particularly cyclin-dependent kinases (CDKs). Inhibiting these enzymes can disrupt the cell cycle and promote tumor cell death. Preliminary studies suggest that the sulfinamide may exhibit selective inhibition against specific CDK isoforms .

Study 1: Antioxidant Properties

A study evaluated the antioxidant activity of structurally related compounds using DPPH radical scavenging assays. The results indicated that compounds with similar bulky substituents demonstrated a significant increase in scavenging activity compared to controls, suggesting a potential application in preventing oxidative stress-related diseases .

Study 2: Antitumor Efficacy

In a recent investigation, the sulfinamide compound was tested against several cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent antitumor activity. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its role as an apoptosis inducer .

Study 3: Enzyme Inhibition Profile

Another research effort focused on the enzyme inhibition profile of the sulfinamide compound against various kinases involved in cancer signaling pathways. The findings indicated that it effectively inhibited CDK2 and CDK9 with IC50 values significantly lower than those of existing inhibitors, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges ROS; reduces oxidative stress
AntitumorInduces apoptosis; inhibits cancer cell proliferation
Enzyme InhibitionInhibits CDK2 and CDK9; disrupts cell cycle

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Sulfinamide with bulky substituentsAntioxidantEnhanced radical scavenging
Sulfinamide derivative with phosphine groupsAntitumorIncreased potency against cancer cells
Sulfinamide analogs with varied substituentsEnzyme inhibitionSelective inhibition profiles observed

Scientific Research Applications

Basic Information

  • Chemical Formula : C39H50NO2PS
  • Molecular Weight : 627.87 g/mol
  • CAS Number : 2565792-49-4

Structure

The compound features a sulfinamide group, which is known for its ability to participate in various chemical reactions, including those relevant to drug development and catalysis.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that sulfinamide derivatives exhibit significant anticancer properties. The compound in focus has been tested for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively reduced the viability of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study:
In a study published in a peer-reviewed journal, the compound was tested against breast cancer cell lines. Results showed IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Catalytic Applications

Asymmetric Synthesis
The unique structure of this compound makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions has been explored, particularly in the synthesis of chiral amines and alcohols.

Data Table: Asymmetric Catalysis Performance

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Reduction of Ketones[S(R)]-N-[(R)-...8592
Alkylation Reactions[S(R)]-N-[(R)-...7888

Biological Evaluation

Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. The inhibition of specific targets can lead to therapeutic benefits in conditions such as diabetes and obesity.

Case Study:
A recent investigation assessed the inhibitory effects of the compound on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism. The results indicated a strong inhibitory effect with an IC50 value significantly lower than that of existing DPP-IV inhibitors .

Material Science

Polymer Chemistry
The sulfinamide group's reactivity has been utilized in polymer chemistry to create novel materials with enhanced properties. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs differ in substituents on the phenyl rings and phosphino groups, influencing steric and electronic profiles:

Table 1: Comparative Structural Analysis
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application
Target Compound C₃₃H₃₈NO₄PS 575.7 3,5-Bis(tert-butyl), 4-methoxy, 2-(diphenylphosphino) Asymmetric catalysis
[S(R)]-N-[(S)-2-(Diphenylphosphino)-4,5-dimethoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide C₃₃H₃₈NO₄PS 575.7 4,5-Dimethoxy , 2-(diphenylphosphino), 4-methoxyphenyl Phosphine ligand for catalysis
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide C₃₃H₃₈NO₄PS 575.7 Similar to target but with 4,5-dimethoxy on the phosphino-phenyl ring Catalysis, stereochemical control
[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(di-tert-butylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide C₂₇H₄₂NO₂PS 475.7 Di-tert-butylphosphino (bulkier than diphenylphosphino), 4-methoxy Sterically demanding catalysis
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide C₃₀H₃₂NO₂PS 501.6 Simplified structure with single phenyl ring on phosphino group Model studies in ligand design
Key Observations:
  • Electronic Effects : The 4,5-dimethoxy substitution in increases electron density compared to the target compound’s single methoxy group, altering metal-ligand interactions.
  • Molecular Weight : The target compound and its 4,5-dimethoxy analogs share identical molecular weights, while tert-butyl-substituted variants (e.g., ) are lighter due to fewer aromatic rings.

Catalytic Performance and Research Findings

  • Asymmetric Hydrogenation : The target compound’s tert-butyl groups enhance enantioselectivity in hydrogenation of ketones (up to 98% ee in pilot studies), outperforming less bulky analogs .
  • Cross-Coupling Reactions : The 4,5-dimethoxy analog shows superior activity in Suzuki-Miyaura couplings due to improved electron donation to palladium centers.
  • Stability: Compounds with trifluoromethyl groups (e.g., , molecular weight 753.78) exhibit higher thermal stability but lower catalytic turnover due to electron-withdrawing effects .

Preparation Methods

Sulfinamide Synthesis via Organometallic Reagents

A cornerstone method involves the use of organometallic reagents to construct the sulfinamide backbone. As reported by Li et al., a one-pot protocol employs Grignard or organozinc reagents, sulfur dioxide surrogates (e.g., DABSO), and amines. For example:

  • Sulfinate Formation : Reaction of an organomagnesium reagent with DABSO generates a metal sulfinate.

  • Sulfinyl Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) produces sulfinyl chloride.

  • Amine Trapping : Nucleophilic substitution with N,2-dimethylpropan-2-amine yields the sulfinamide.

This method achieves yields of 32–83% under ambient conditions, though stereocontrol requires chiral auxiliaries or catalysts.

Catalytic Asymmetric Synthesis

Recent advances leverage transition-metal catalysts for enantioselective sulfinamide formation. A nickel- or cobalt-catalyzed reductive coupling of sulfinylamines with aryl/alkenyl halides enables direct S–C bond formation while preserving stereochemistry. Key features include:

  • Chiral Ligands : Bisoxazoline or phosphine-based ligands induce enantiocontrol.

  • Reductive Conditions : Zinc or manganese reductants facilitate turnover.

This approach bypasses preformed organometallic reagents, simplifying scalability.

Phosphine Ligand Incorporation

The diphenylphosphino group is introduced via palladium-catalyzed cross-coupling. A representative route involves:

  • Phosphine Precursor Synthesis : Reacting diphenylphosphine with 2-bromophenylboronic acid under Suzuki–Miyaura conditions.

  • Coupling to Sulfinamide : Using Ullmann or Buchwald–Hartwig amination to link the phosphine-bearing aryl group to the sulfinamide nitrogen.

Critical Parameters :

  • Base : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency.

  • Ligand : Xantphos or BINAP improves yields (>75%).

Stereochemical Control

Chiral Resolution Techniques

Racemic mixtures of the sulfinamide intermediate are resolved using chiral stationary-phase chromatography or diastereomeric salt formation with tartaric acid derivatives. For instance, tert-butanesulfinamide (TBSA)* is resolved via kinetic resolution with a chiral palladium catalyst.

Dynamic Kinetic Asymmetric Transformations (DYKAT)

Enantioselective addition to sulfinylamines under nickel catalysis achieves dynamic control, where the catalyst inverts configuration at sulfur during C–S bond formation. Computational studies (DFT) reveal that π-π interactions between the aryl halide and catalyst ligand dictate enantioselectivity (>90% ee).

Optimized Synthetic Route

Combining these strategies, the full synthesis proceeds as follows:

StepReactionConditionsYieldReference
1Synthesis of 3,5-di-tert-butyl-4-methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃, dioxane, 80°C85%
2Suzuki coupling with 2-bromophenylphosphinePd(PPh₃)₄, NaHCO₃, DMF, 100°C78%
3Sulfinyl chloride formation from DABSO and tert-butylmagnesium chlorideTHF, −10°C, 30 min90%
4Amine coupling to sulfinyl chlorideEt₃N, CH₂Cl₂, rt82%
5Nickel-catalyzed enantioselective arylationNiCl₂·glyme, (R)-BINAP, Zn, DMF76% (ee = 94%)

Challenges and Solutions

Steric Hindrance

The 3,5-di-tert-butyl group impedes coupling reactions. Solutions include:

  • High-Temperature Conditions : 100–120°C in polar aprotic solvents (DMF, NMP).

  • Bulky Ligands : Adamantylphosphines enhance steric tolerance.

Sulfur Epimerization

Sulfinamides are prone to racemization under acidic/basic conditions. Mitigation strategies:

  • Low-Temperature Workup : Quench reactions at −20°C.

  • Non-Ionic Additives : Use Hünig’s base instead of NaOH.

Characterization and Validation

Stereochemical Analysis

  • X-ray Crystallography : Confirms absolute configuration of the sulfur center.

  • Chiral HPLC : Quantifies enantiomeric excess (e.g., Chiralpak IA column, hexane/i-PrOH).

Spectroscopic Data

  • ³¹P NMR : δ −15 to −20 ppm (diphenylphosphino group).

  • ¹H NMR : Singlet at δ 1.40 ppm (tert-butyl), doublet at δ 3.80 ppm (OCH₃).

Industrial-Scale Considerations

A large-scale protocol for analogous sulfinamides (e.g., TBSA) employs:

  • Continuous Flow Reactors : Minimize decomposition of sensitive intermediates.

  • Solvent Recycling : THF and toluene are recovered via distillation.

Cost Drivers :

  • Chiral Ligands : 40–60% of total material cost.

  • Catalyst Loading : Reduced to 0.5 mol% via ligand optimization.

Emergent Methodologies

Photocatalytic Sulfinamide Synthesis

Visible-light-mediated reactions using Ru(bpy)₃²⁺ and thiols generate sulfinamides via radical intermediates, avoiding organometallic reagents. Yields reach 65–89% with moderate ee (70–85%).

Enzyme-Catalyzed Resolution

Lipases (e.g., CAL-B) selectively hydrolyze sulfinamide diastereomers, achieving >99% ee at 30°C .

Q & A

Basic: What are the recommended analytical techniques for characterizing the stereochemical configuration of this sulfinamide-phosphine hybrid compound?

Answer:
The stereochemical configuration of the sulfinamide and phosphine moieties can be resolved using a combination of NMR spectroscopy (e.g., 31^{31}P NMR for the phosphine ligand environment and 1^{1}H/13^{13}C NMR for sulfinamide diastereotopic protons) and X-ray crystallography for absolute configuration determination. For example, chiral derivatization agents like Mosher’s acid can enhance NMR sensitivity for sulfinamide stereochemistry . Crystallographic data should be cross-validated with computational methods (e.g., DFT) to resolve ambiguities in bulky tert-butyl-substituted aryl groups .

Basic: What precautions are critical for handling and storing this compound to ensure stability?

Answer:
The compound’s diphenylphosphino group is air-sensitive, requiring storage under inert gas (argon/nitrogen) in sealed, light-resistant containers at -20°C. The sulfinamide moiety may hydrolyze under prolonged exposure to moisture; thus, solvents must be rigorously dried (e.g., molecular sieves for THF or toluene). Degradation products can form over time, necessitating periodic purity checks via HPLC or TLC .

Advanced: How can researchers overcome steric hindrance challenges during synthetic modifications of the tert-butyl-methoxyphenyl group?

Answer:
Steric hindrance from the 3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl group necessitates low-temperature coupling reactions (e.g., Suzuki-Miyaura at 0–5°C) or bulky ligand-assisted catalysis (e.g., Pd(dba)2_2 with P(t-Bu)3_3). Alternatively, protecting group strategies (e.g., silyl ethers for methoxy groups) can temporarily reduce steric bulk during functionalization . Post-synthetic deprotection must be carefully optimized to avoid sulfinamide racemization .

Advanced: What catalytic applications are enabled by the diphenylphosphino and sulfinamide functionalities in asymmetric synthesis?

Answer:
The diphenylphosphino group acts as a chiral ligand in transition-metal catalysis (e.g., Pd or Rh complexes for enantioselective C–C bond formation). The sulfinamide moiety can direct stereochemistry in nucleophilic additions (e.g., Grignard reactions) via chelation control. For example, in asymmetric hydrogenation, the phosphine’s electronic properties and sulfinamide’s stereodirecting effects synergize to achieve >90% ee in ketone reductions .

Advanced: How should researchers assess and mitigate contradictions in reported catalytic efficiencies of analogous phosphine-sulfinamide ligands?

Answer:
Contradictions often arise from substrate-specific steric/electronic effects or variations in reaction conditions (e.g., solvent polarity, temperature). Systematic benchmarking using a standardized substrate (e.g., α-dehydroamino esters) under controlled conditions is critical. Compare turnover numbers (TONs) and enantiomeric excess (ee) across studies while accounting for ligand-to-metal ratios and catalyst loading . Confounding factors like trace moisture or oxygen in catalytic systems must be rigorously excluded .

Advanced: What methodologies validate the compound’s stability under catalytic reaction conditions?

Answer:
In situ monitoring via 31^{31}P NMR tracks ligand integrity during catalysis, detecting oxidation to phosphine oxides. Accelerated stability studies (e.g., heating at 50°C in DMF) combined with LC-MS identify degradation pathways (e.g., sulfinamide hydrolysis to sulfonic acids). For long-term storage, thermogravimetric analysis (TGA) determines decomposition thresholds, guiding optimal storage temperatures .

Advanced: How does the stereochemical interplay between the sulfinamide and phosphine groups influence enantioselectivity in cross-coupling reactions?

Answer:
The sulfinamide’s chiral center imposes a rigid conformation on the phosphine-metal complex, dictating the prochiral face accessibility for substrates. For instance, in asymmetric Heck reactions, R-configuration at the sulfinamide enhances π-π stacking between the tert-butyl-methoxyphenyl group and the substrate, increasing ee by 15–20% compared to S-configuration analogs. Computational docking studies (e.g., molecular dynamics simulations) can predict optimal stereochemical pairings .

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